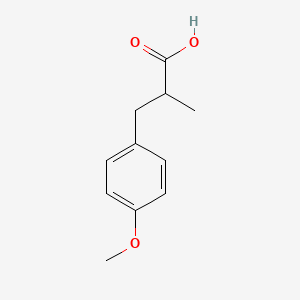

![molecular formula C11H15NO3 B2922325 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone CAS No. 924868-94-0](/img/structure/B2922325.png)

1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24. It is a solid substance .

Chemical Reactions Analysis

While specific chemical reactions involvingThis compound are not available, compounds with similar structures, such as amines, are known to undergo a variety of reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds . Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point between 106 - 108 degrees Celsius .

Scientific Research Applications

Enzymology and Detoxification Processes

Research on compounds like arsenic metabolism highlights the role of specific enzymatic processes in detoxifying toxic species through methylation and reduction, suggesting potential applications in understanding detoxification pathways and designing therapeutic interventions (Aposhian et al., 2004).

Chemosensors and Analytical Applications

Studies on fluorescent chemosensors based on structural analogs indicate applications in detecting metal ions and other analytes, showcasing the compound's potential use in analytical chemistry and environmental monitoring (Roy, 2021).

Neurochemistry and Neurotoxicity Research

Investigations into related phenylisopropylamine derivatives provide insights into neurochemical effects and neurotoxicity, pointing to research applications in understanding brain function and the impact of neuroactive substances (McKenna & Peroutka, 1990).

Advanced Oxidation Processes

Research on the degradation of pharmaceuticals through advanced oxidation processes highlights the potential environmental applications of related compounds in water treatment and pollution control (Qutob et al., 2022).

Antioxidant Properties and Radical Scavenging

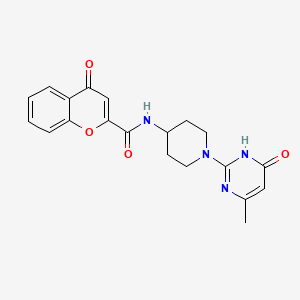

Studies on chromones and derivatives, including their radical scavenging and antioxidant properties, suggest potential applications in developing therapeutic agents against oxidative stress-related diseases (Yadav et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(13)8-4-5-10(14)9(11(8)15)6-12(2)3/h4-5,14-15H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUBPSBZCWWBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)CN(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2922251.png)

![4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide](/img/structure/B2922252.png)

![2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2922264.png)

![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)